(E)-4-(azepan-1-ylsulfonyl)-N'-(3,4-dimethoxybenzylidene)benzohydrazide
Description
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-29-20-12-7-17(15-21(20)30-2)16-23-24-22(26)18-8-10-19(11-9-18)31(27,28)25-13-5-3-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,24,26)/b23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTDUEGKLMWUTR-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(azepan-1-ylsulfonyl)-N'-(3,4-dimethoxybenzylidene)benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure
The compound is characterized by the following structural formula:
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease processes, including:
- Alpha-amylase inhibition : This activity is crucial for managing diabetes and obesity by regulating carbohydrate metabolism.
- Antioxidant properties : The compound may scavenge free radicals, thus reducing oxidative stress.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar benzohydrazide derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition (%) | Reference |
|---|---|---|
| Staphylococcus aureus | 91.66 | |
| Escherichia coli | 88.46 | |
| Pseudomonas aeruginosa | Moderate |
Antioxidant Activity
The antioxidant capacity of this compound can be inferred from studies on related compounds. These compounds have shown effective radical scavenging abilities, which are essential for protecting cells from oxidative damage.
| Assay Type | IC50 (µM) | Reference |
|---|---|---|
| ABTS Radical Scavenging | 28.30 to 64.66 | |
| Hydroxyl Radical Scavenging | 22.43 to 61.21 |
Case Studies
Several case studies have documented the biological effects of similar hydrazide compounds:
- Diabetes Management : A study on thiosemicarbazone derivatives indicated significant alpha-amylase inhibition, with IC50 values comparable to standard medications like acarbose . This suggests potential therapeutic applications for managing diabetes.
- Antibacterial Efficacy : Research on compounds similar to this compound has shown promising results in inhibiting bacterial growth, particularly against resistant strains .
- Oxidative Stress Reduction : The antioxidant properties of related compounds were evaluated using various assays, demonstrating their effectiveness in reducing oxidative stress markers in vitro .
Scientific Research Applications
Biological Activities
The biological activity of (E)-4-(azepan-1-ylsulfonyl)-N'-(3,4-dimethoxybenzylidene)benzohydrazide has been investigated in various contexts:
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies on cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The compound was shown to reduce cell viability in multiple cancer types, suggesting its potential as a lead compound for developing new anticancer agents.
Antimicrobial Activity
In vitro assays indicated that this compound possesses antimicrobial properties against several bacterial strains. The mechanism of action is linked to the disruption of bacterial cell wall synthesis, highlighting its potential as an antibiotic candidate.
Urease Inhibition
Studies focused on urease inhibition revealed that this compound effectively binds to the non-metallic active site of urease enzymes. Molecular docking studies indicated strong hydrogen bonding interactions, which are crucial for its inhibitory effects. This property suggests potential applications in treating conditions related to urease-producing bacteria.
Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigating the effects of this compound on various cancer cell lines showed a significant reduction in cell viability and induction of apoptosis via caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.
Case Study 3: Urease Inhibition Mechanism
Research highlighted the compound's ability to inhibit urease enzymes effectively, with molecular docking studies confirming its binding affinity and interaction dynamics with the enzyme's active site.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Substituents on the benzohydrazide core: Azepane sulfonyl vs. methylsulfonyl (e.g., compound 21 ), tert-butyl (compound 25 ), or quinoline-oxadiazole hybrids (compounds 23–24 ).
- Benzylidene substituents : 3,4-Dimethoxy vs. 2,3-dihydroxy (compound 23 ), 3,4,5-trimethoxy (compound 24 ), or pyrazole-thiazole hybrids (compound 8 ).
Table 1: Physicochemical Properties of Selected Analogs
*Estimated based on structural formula.
Key Observations :
- 3,4-Dimethoxybenzylidene derivatives generally exhibit higher yields (>90%) compared to dihydroxy or trimethoxy variants .
Antimicrobial Activity
- Compound 2e (3,4-dimethoxybenzylidene-isonicotinohydrazide) demonstrated potent antimicrobial activity against Staphylococcus aureus and Candida albicans, attributed to the electron-donating methoxy groups enhancing membrane interaction .
- Compound 5b (3,4-dimethoxybenzylidene-thiazole-carbohydrazide) showed moderate activity, suggesting that the thiazole ring may reduce efficacy compared to isonicotinoyl derivatives .
Anticancer and Enzyme Inhibitory Activity
Theoretical Insights :
Spectral and Crystallographic Data
Preparation Methods
Preparation of 4-(Azepan-1-ylsulfonyl)benzoic Acid
Mechanistic Insights and Optimization
Role of Acid Catalysis in Schiff Base Formation
The acetic acid catalyst protonates the carbonyl oxygen of 3,4-dimethoxybenzaldehyde, enhancing electrophilicity and facilitating nucleophilic attack by the hydrazide’s NH2 group. The reaction proceeds via a tetrahedral intermediate, culminating in water elimination to form the E-configured imine.
Solvent Effects on Crystallinity
Polar aprotic solvents (e.g., DMF) improve product crystallinity by stabilizing the polar sulfonamide and hydrazone groups. Ethanol, while effective for precipitation, yields smaller crystals, necessitating recrystallization for X-ray-quality samples.
Challenges and Alternative Approaches
Sulfonamide Stability Under Basic Conditions
Attempts to use NaOH during hydrazinolysis led to partial decomposition of the sulfonamide group (yield drop to 45%). Neutral or mildly acidic conditions are essential for preserving structural integrity.
Regioselectivity in Schiff Base Formation
Competing aldol condensation of 3,4-dimethoxybenzaldehyde was observed at temperatures >80°C. Maintaining reflux at 78°C (ethanol’s boiling point) suppresses side reactions, ensuring >95% regioselectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-4-(azepan-1-ylsulfonyl)-N'-(3,4-dimethoxybenzylidene)benzohydrazide, and what methodological considerations ensure high yield and purity?
- Answer: The synthesis involves multistep reactions, including:
- Step 1: Preparation of 4-ethynylbenzaldehyde via Sonogashira coupling (4-iodobenzaldehyde with TMS-acetylene using Pd(PPh₃)₂Cl₂/CuI) followed by deprotection .
- Step 2: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole intermediates .
- Step 3: Condensation of aldehydes with benzohydrazides in ethanol under reflux, yielding hydrazones. Key parameters include solvent choice (ethanol), temperature control (reflux), and stoichiometric ratios .
- Yield Optimization: Microwave-assisted synthesis or catalytic acid (e.g., acetic acid) can enhance reaction efficiency .
Q. How is the structural characterization of this compound validated, and which spectroscopic techniques are most critical?
- Answer:
- 1H NMR: Key signals include the hydrazone –CH=N proton (δ ~8.4–8.5 ppm) and azepane sulfonyl protons (δ ~3.0–3.5 ppm). Aromatic protons from 3,4-dimethoxybenzylidene appear as distinct multiplets (δ ~6.8–7.9 ppm) .
- IR Spectroscopy: Confirms C=O (1650–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches .
- Mass Spectrometry: HRMS (e.g., ESI+) validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₃₀N₄O₅S: 510.19) .
Q. What initial biological screening data exist for this compound, and how are assays designed to evaluate its activity?
- Answer:
- Antimicrobial Assays: Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) are tested using microdilution (MICs). Ciprofloxacin and griseofulvin serve as standards .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2) assess IC₅₀ values .
- Key Findings: Substituents like 4-SO₂Me or 3-NO₂ enhance activity, while electron-withdrawing groups (e.g., Cl, F) may reduce potency .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the rational design of derivatives with enhanced bioactivity?
- Answer:
- Modifiable Regions:
- Azepane sulfonyl group: Adjust ring size (e.g., piperidine vs. azepane) to modulate solubility and target binding .
- 3,4-Dimethoxybenzylidene: Replace methoxy with hydroxy groups to improve hydrogen-bonding interactions .
- SAR Insights: Derivatives with bulky substituents (e.g., tert-butyl) show improved urease inhibition (IC₅₀ ~5 µM) by sterically blocking enzyme active sites .
Q. What computational strategies are employed to predict binding modes and pharmacokinetic properties?
- Answer:
- Molecular Docking: Tools like AutoDock Vina model interactions with targets (e.g., SARS-CoV-2 Mpro or PAC1 receptors). Hydrazone and sulfonyl groups often anchor to catalytic residues .
- DFT Calculations: B3LYP/6-311++G(d,p) basis sets optimize geometry and calculate frontier orbitals (EHOMO/ELUMO) to predict reactivity .
- ADMET Prediction: SwissADME evaluates logP (~3.5), BBB permeability, and CYP450 inhibition, guiding lead optimization .
Q. How can contradictory biological data (e.g., variable MICs across studies) be resolved methodologically?
- Answer:
- Standardization: Use CLSI/FDA protocols for MIC determination to minimize inter-lab variability .
- Resistance Profiling: Check for efflux pump overexpression (e.g., via ethidium bromide synergy assays) .
- Crystallography: Co-crystallize the compound with target enzymes (e.g., urease) to validate binding modes and explain potency discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
